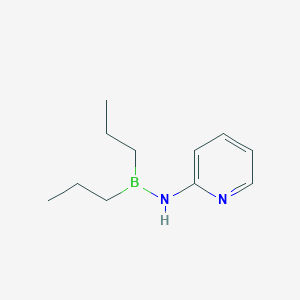
N-(Dipropylboranyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dipropylboranyl)pyridin-2-amine is an organoboron compound that features a pyridine ring substituted with a dipropylboranyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dipropylboranyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with a dipropylborane reagent. One common method is the reaction of pyridin-2-amine with dipropylborane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the borane reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as purification by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(Dipropylboranyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(Dipropylboranyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(Dipropylboranyl)pyridin-2-amine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, while the pyridine ring can participate in coordination chemistry. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a dipropylboranyl group.
N-(Pyridin-2-yl)borane: Similar structure but with a borane group instead of a dipropylboranyl group.
N-(Pyridin-2-yl)amine: Lacks the boron-containing group.
Uniqueness
N-(Dipropylboranyl)pyridin-2-amine is unique due to the presence of the dipropylboranyl group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of the boron and pyridine moieties allows for versatile interactions with other molecules, making it a valuable compound in research and industry.
Properties
CAS No. |
37907-41-8 |
|---|---|
Molecular Formula |
C11H19BN2 |
Molecular Weight |
190.10 g/mol |
IUPAC Name |
N-dipropylboranylpyridin-2-amine |
InChI |
InChI=1S/C11H19BN2/c1-3-8-12(9-4-2)14-11-7-5-6-10-13-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,13,14) |
InChI Key |
HLGNVSLYTBBPJT-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















